

# quantifying PCB 140 in human serum samples

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## Compound of Interest

Compound Name: 2,2',3,4,4',6'-Hexachlorobiphenyl

CAS No.: 59291-64-4

Cat. No.: B1329231

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## Executive Summary & Mechanistic Rationale

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that bioaccumulate in the lipid-rich compartments of the human body[1]. While congeners like PCB 138, 153, and 180 dominate the human serum profile, PCB 140 (**2,2',3,4,4',6'-Hexachlorobiphenyl**) holds a unique analytical position[2][3]. Because PCB 140 is virtually absent in commercial Aroclor mixtures and baseline environmental samples, it is frequently utilized as a highly reliable analytical surrogate or internal standard[2][4]. However, in specific toxicokinetic studies, occupational exposure monitoring, or when validating its efficacy as a surrogate, precise absolute quantification of PCB 140 itself is required.

As a Senior Application Scientist, I approach this workflow not merely as a sequence of steps, but as a self-validating chemical system. Human serum is a notoriously complex matrix, rich in triglycerides, cholesterol, and phospholipids that cause severe ion suppression in mass spectrometry. To isolate PCB 140, we must exploit the extreme chemical stability of the fully aromatic, highly chlorinated biphenyl ring. By employing aggressive acidic denaturation and oxidation, we selectively destroy the biological matrix while leaving the target analyte intact. Coupled with Isotope Dilution Mass Spectrometry (IDMS) using

-labeled standards, this protocol mathematically cancels out physical extraction losses, ensuring uncompromising trustworthiness in the final quantitative data[4].

## Experimental Protocol: A Self-Validating Workflow

The following methodology details the extraction, cleanup, and quantification of PCB 140 from human serum, compliant with principles outlined in CDC biomonitoring methods and NIST SRM 1589a characterization[3].

### Reagents & Materials

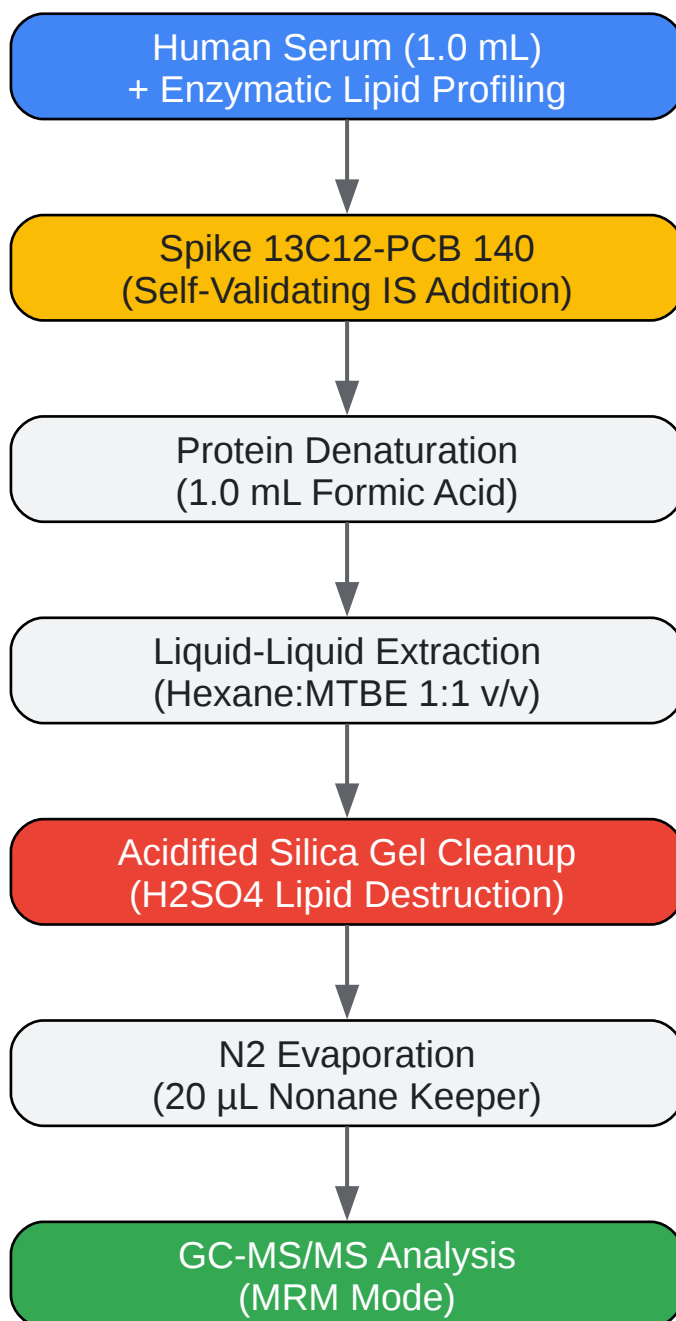
- Matrix: Human blood serum (stored at -80°C).
- Standards: Native PCB 140 and  
-PCB 140 (Internal Standard, IS) in isooctane.
- Solvents: GC-MS grade Hexane, Methyl tert-butyl ether (MTBE), Nonane, and Formic Acid.
- Cleanup: Multi-layer silica gel columns (containing a 44% w/w H<sub>2</sub>SO<sub>4</sub>-impregnated silica layer).

### Step-by-Step Sample Preparation

- Enzymatic Lipid Profiling: Before extraction, determine total serum lipids (triglycerides and total cholesterol) using enzymatic summation. Causality: Because PCBs partition exclusively into lipids, reporting concentrations as "ng/g lipid" normalizes the data across patients with varying blood lipid profiles[3].
- Aliquoting & Isotope Equilibration: Transfer 1.00 mL of thawed serum into a silanized glass centrifuge tube. Immediately spike with 10 µL of  
-PCB 140 (100 ng/mL). Causality: Spiking the labeled standard before any chemical manipulation ensures it undergoes the exact same matrix binding, extraction efficiency, and potential degradation as the native analyte, rendering the method self-validating.
- Protein Denaturation: Add 1.0 mL of concentrated formic acid and vortex vigorously for 2 minutes. Causality: PCBs in serum are tightly bound to transport proteins (e.g., albumin and

lipoproteins). Formic acid disrupts these non-covalent hydrophobic interactions, releasing the PCB 140 into the aqueous phase for extraction.

- **Liquid-Liquid Extraction (LLE):** Add 5.0 mL of a Hexane:MTBE (1:1, v/v) mixture. Shake mechanically for 15 minutes, then centrifuge at 3000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube. Repeat extraction once and combine the organic layers.  
Causality: The mixed polarity of Hexane and MTBE efficiently partitions both the highly lipophilic PCB 140 and the bulk serum lipids away from the aqueous protein pellet.
- **Lipid Destruction (Cleanup):** Pass the combined organic extract through the H<sub>2</sub>SO<sub>4</sub>-impregnated silica gel column. Elute with 15 mL of pure hexane. Causality: Sulfuric acid aggressively oxidizes and hydrolyzes co-extracted triglycerides and phospholipids into polar, water-soluble fragments that permanently bind to the silica. The chemically inert PCB 140 elutes unimpeded.
- **Concentration & Keeper Solvent:** Add 20 μL of nonane to the eluate. Evaporate the hexane under a gentle stream of ultra-pure nitrogen at 30°C until only the nonane remains.  
Causality: Nonane acts as a "keeper solvent." Its high boiling point (151°C) prevents the sample from evaporating to complete dryness, which would otherwise cause catastrophic volatilization loss of the hexachlorobiphenyl.



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Step-by-step sample preparation workflow for PCB 140 extraction from serum.

## Instrumental Analysis (GC-MS/MS)

Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity to differentiate PCB 140 from the other 208 PCB congeners[4].

- Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 μm film thickness).
- Injection: 1 μL, Splitless mode at 280°C.
- Oven Program: 90°C (hold 1 min), ramp at 20°C/min to 200°C, then 5°C/min to 300°C (hold 5 min).

## Data Presentation: MRM Transitions & Validation

Table 1: GC-MS/MS MRM Parameters for Hexachlorobiphenyls

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Native PCB 140	359.8 [M+2] <sup>+</sup>	289.9	25	Quantifier
Native PCB 140	361.8 [M+4] <sup>+</sup>	291.9	25	Qualifier

|

-PCB 140 | 371.8 [M+2]<sup>+</sup> | 301.9 | 25 | IS Quantifier | |

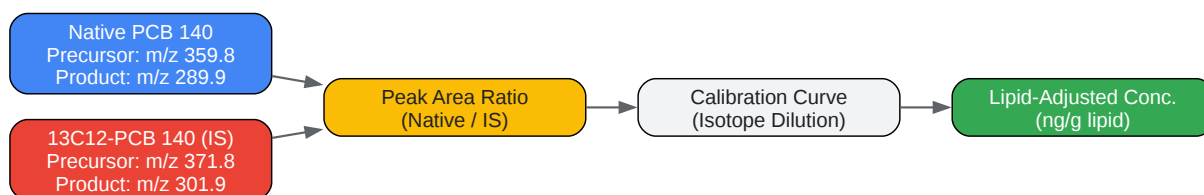
-PCB 140 | 373.8 [M+4]<sup>+</sup> | 303.9 | 25 | IS Qualifier |

Note: The primary fragmentation pathway for hexachlorobiphenyls is the loss of Cl<sub>2</sub> (-70 Da).

Table 2: Method Validation &amp; Quality Control Metrics

Parameter	Target Specification	Mechanistic Justification
Limit of Detection (LOD)	< 5.0 pg/mL serum	<b>Ensures detection at background biomonitoring levels.</b>
IS Recovery	60% – 120%	Validates that the extraction and cleanup steps did not result in physical sample loss.
Ion Ratio Tolerance	± 15% of theoretical	Confirms peak purity; deviations indicate isobaric co-elution from residual matrix.

| Linearity ( $R^2$ ) | > 0.995 | Ensures proportional MS response across the biological concentration range. |



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Logic flow of Isotope Dilution Mass Spectrometry (IDMS) for PCB 140.

## Expert Insights & Troubleshooting

- **Matrix-Induced Chromatographic Shift:** High lipid loads can rapidly degrade the GC column's stationary phase, leading to peak tailing and retention time shifts. If the internal standard recovery drops below 60%, it is a primary indicator that the H<sub>2</sub>SO<sub>4</sub> silica column was saturated. In such cases, the serum volume must be reduced, or a larger cleanup column must be utilized.

- **Blank Contamination:** Because PCB 140 is rarely found in the environment, its presence in a method blank usually indicates cross-contamination from high-level analytical standards rather than environmental background[2]. Strict segregation of standard preparation areas from sample extraction areas is mandatory.
- **Metabolite Interference:** While the parent PCB 140 is highly stable, mammalian systems can metabolize ortho-substituted PCBs into hydroxylated metabolites (OH-PCBs) via cytochrome P-450 enzymes[1]. This protocol specifically targets the parent congener; OH-PCBs will be lost during the aggressive sulfuric acid cleanup. If OH-PCBs are of interest, a non-destructive cleanup method (e.g., Gel Permeation Chromatography) must be substituted.

## References

- Concentration of polychlorinated biphenyls in serum from New Jersey biomonitoring study: 2016-2018 Source: National Institutes of Health (NIH) / PubMed URL: [\[Link\]](#)
- Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) Source: National Institutes of Health (NIH) / PMC URL:[\[Link\]](#)
- National Institute of Standards & Technology - NIST SRM 1589a (PCBs in Human Serum) Source: NIST URL:[\[Link\]](#)
- Appendix D: Water Quality Monitoring Analytical PCB Methods - October 2024 Source: U.S. Environmental Protection Agency (EPA) URL:[\[Link\]](#)

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- [2. restservice.epri.com \[restservice.epri.com\]](#)

- 3. Concentration of polychlorinated biphenyls in serum from New Jersey biomonitoring study: 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
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